molecular formula C26H19ClN2O4 B14994671 N-(3-chlorophenyl)-3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

N-(3-chlorophenyl)-3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B14994671
M. Wt: 458.9 g/mol
InChI Key: NMRUDKMNMLYSME-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl and acetylamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran amines or alcohols.

Scientific Research Applications

N-(3-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • CYCLOHEXYL N-(2-CHLORO-6-METHYLPHENYL)CARBAMATE
  • PHENYL N-(2-CHLORO-6-METHYLPHENYL)CARBAMATE
  • 2-CHLOROETHYL N-(2-CHLORO-6-METHYLPHENYL)CARBAMATE

Uniqueness

Compared to similar compounds, N-(3-CHLOROPHENYL)-3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups and molecular structure

Properties

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H19ClN2O4/c1-15-9-10-19-16(14-32-22(19)11-15)12-23(30)29-24-20-7-2-3-8-21(20)33-25(24)26(31)28-18-6-4-5-17(27)13-18/h2-11,13-14H,12H2,1H3,(H,28,31)(H,29,30)

InChI Key

NMRUDKMNMLYSME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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